2-Benzylamino-3-pyridinecarboxamide
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Overview
Description
2-Benzylamino-3-pyridinecarboxamide is a heterocyclic compound that features a pyridine ring substituted with a benzylamino group at the second position and a carboxamide group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylamino-3-pyridinecarboxamide can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2-aminopyridine with benzyl chloride in the presence of a base such as potassium hydroxide.
Reductive Alkylation: Another method involves the reductive alkylation of 2-aminopyridine with benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylamino-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyridinecarboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Pyridinecarboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted benzylamino derivatives.
Scientific Research Applications
2-Benzylamino-3-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Material Science: The compound is used in the synthesis of metal complexes, which have applications in catalysis and material development.
Biological Studies: It serves as a ligand in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Benzylamino-3-pyridinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The binding of the compound to its targets can trigger signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 2-Benzylamino-3-pyridinecarboxamide.
3-Pyridinecarboxamide: Shares the pyridinecarboxamide structure but lacks the benzylamino group.
Benzylamine: Similar in structure but lacks the pyridine ring.
Uniqueness: this compound is unique due to the presence of both the benzylamino and carboxamide groups on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological targets makes it a valuable compound in various research fields .
Properties
CAS No. |
57311-16-7 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(benzylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O/c14-12(17)11-7-4-8-15-13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,17)(H,15,16) |
InChI Key |
AZOXEVJCATWNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)N |
Origin of Product |
United States |
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